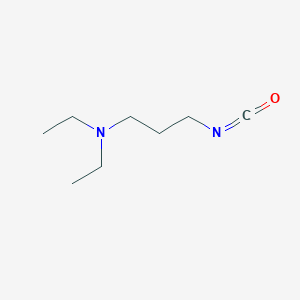![molecular formula C13H21NO2 B1453571 (2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine CAS No. 1179634-43-5](/img/structure/B1453571.png)
(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine
Vue d'ensemble
Description
“(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine” is a chemical compound with the molecular formula C13H21NO2 . It has a molecular weight of 223.31 g/mol .
Molecular Structure Analysis
The molecular structure of “(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine” is characterized by a central nitrogen atom connected to a 2,2-dimethoxyethyl group and a 4-ethylphenylmethyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.
Physical And Chemical Properties Analysis
“(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine” is a liquid at room temperature . Other physical and chemical properties such as boiling point, solubility, and stability under various conditions are not specified in the available resources .
Applications De Recherche Scientifique
Organic Synthesis and Chemical Transformations
Reactions of heterocyclic compounds with nucleophiles have been studied, revealing processes like ring transformations and aminations leading to the formation of various derivatives. Such reactions underscore the utility of related compounds in synthesizing novel chemical structures, potentially offering new pathways for creating pharmaceuticals and materials (Plas et al., 2010).
Photovoltaic Applications
In the realm of materials science, certain derivatives have been applied as acceptor and cathode interfacial materials in polymer solar cells. These materials have shown to improve electron mobility and power conversion efficiency, demonstrating the potential of related compounds in enhancing the performance of organic photovoltaic devices (Lv et al., 2014).
Neuropharmacology and Medicinal Chemistry
Research into novel (Phenylalkyl)amines for investigating structure–activity relationships has led to the synthesis of compounds with varying agonistic or antagonistic effects on serotonin receptors, highlighting the potential for developing new therapeutics for neurological disorders (Trachsel, 2003).
Anticancer Agents
Carboxamide derivatives of certain compounds have been evaluated for their cytotoxic activity against various cancer cell lines. Some derivatives have shown potent inhibitory properties, suggesting their potential as leads for anticancer drug development (Deady et al., 2003).
Catalytic Transformations
In the field of catalysis, specific amines have been used in palladium-catalyzed carbonylative transformations, offering efficient methods for synthesizing valuable esters and amides from benzyl amines. Such transformations are crucial for the development of new synthetic methodologies applicable in pharmaceutical and materials chemistry (Li et al., 2018).
Anxiolytic Activity
Research into 4-Amino-2,6-dimethylnicotinic Acid Esters and Amides has explored their potential as anxiolytics. These studies contribute to the search for new therapeutic agents for anxiety disorders, showcasing the medicinal chemistry applications of related compounds (Glozman et al., 2001).
Carbon Dioxide Capture
New tertiary amines synthesized from biomass-based alcohols have been evaluated for enhanced carbon dioxide capture performance. These studies are crucial for developing environmentally friendly technologies for CO2 sequestration, highlighting the relevance of related compounds in addressing climate change (Singto et al., 2016).
Safety And Hazards
Safety data for “(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine” indicates that it should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2,2-dimethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-11-5-7-12(8-6-11)9-14-10-13(15-2)16-3/h5-8,13-14H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLAEWQPLUJNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453489.png)
![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453490.png)


![2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1453495.png)







![3-{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1453510.png)
